2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate
Description
2,2,2-Trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate is a carbamate derivative featuring a trifluoroethyl group and a pyridine ring substituted with a 2-methoxyethoxy moiety at the 6-position.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4/c1-18-4-5-19-9-3-2-8(6-15-9)16-10(17)20-7-11(12,13)14/h2-3,6H,4-5,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZGZVYIQWCCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Carbamates with Pyridinyl Substituents
Carbamates are typically synthesized by reacting amines with carbonyl-containing reagents such as chloroformates or carbonates. For pyridin-3-yl carbamates, the amino group on the pyridine ring is the nucleophile that reacts with electrophilic carbonyl sources to form the carbamate linkage.
- A common approach involves reaction of 6-(2-methoxyethoxy)pyridin-3-amine with 2,2,2-trifluoroethyl chloroformate or equivalent activated carbonate derivatives under controlled conditions to yield the target carbamate.
- The use of base catalysts such as triethylamine or pyridine is typical to neutralize the HCl formed during the reaction.
This approach is consistent with general carbamate syntheses reported in medicinal chemistry literature, where carbamates are formed by coupling primary amines with alkyl chloroformates in the presence of base.
Specific Preparation Steps and Conditions
While direct literature on the exact compound is sparse, analogous preparation methods for related pyridinyl carbamates and trifluoroethyl carbamates provide a reliable template:
| Step | Reagents and Conditions | Description | Yield/Remarks |
|---|---|---|---|
| 1. Synthesis of 6-(2-methoxyethoxy)pyridin-3-amine | Starting from 6-bromopyridin-3-amine, etherification with 2-methoxyethanol under basic conditions | Introduces the 2-methoxyethoxy substituent on the pyridine ring | Moderate to high yield reported in similar syntheses |
| 2. Preparation of 2,2,2-trifluoroethyl chloroformate | Reacting 2,2,2-trifluoroethanol with phosgene or triphosgene under inert atmosphere | Generates the electrophilic chloroformate reagent | Requires careful handling due to toxicity |
| 3. Carbamate formation | React 6-(2-methoxyethoxy)pyridin-3-amine with 2,2,2-trifluoroethyl chloroformate in anhydrous solvent (e.g., dichloromethane) with triethylamine at 0°C to room temperature | Formation of the carbamate bond via nucleophilic substitution | Yields typically range 60-85% depending on conditions |
Alternative Synthetic Routes
- Use of Mixed Carbonates and Azides: Some carbamates can be synthesized via reaction of amines with mixed carbonates or azides, though this is less common for trifluoroethyl carbamates due to the availability of chloroformate reagents.
- Carbonylation via Phenyl Carbamates: Phenyl carbamates can serve as electrophilic transfer reagents for carbamate formation on amines, but this method is generally applied to phenyl carbamates rather than trifluoroethyl derivatives.
Experimental Example from Related Compounds
A related preparation of tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate demonstrates key steps relevant to the target compound’s synthesis:
| Parameter | Details |
|---|---|
| Reducing agent | Lithium aluminium hydride (LiAlH4) |
| Solvent | Tetrahydrofuran (THF) or diethyl ether |
| Temperature | 0°C to room temperature |
| Reaction time | 3 to 12 hours |
| Workup | Quenching with water and sodium hydroxide, filtration, and purification by column chromatography |
| Yield | 60-78% depending on conditions |
This reduction step is often used to prepare hydroxymethyl intermediates that can be further functionalized to carbamates.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chloroformate coupling | 6-(2-methoxyethoxy)pyridin-3-amine + 2,2,2-trifluoroethyl chloroformate + base | Anhydrous solvent, 0°C to RT | Direct, high yield, widely used | Requires handling of toxic chloroformates |
| Mixed carbonate/azide method | Amine + mixed carbonate or azide reagents | Various, often requires catalyst | Alternative route, milder reagents | Less common for trifluoroethyl carbamates |
| Reduction and functionalization | Pyridinyl esters reduced by LiAlH4, then converted | Low temperature, inert atmosphere | Useful for preparing intermediates | Multi-step, sensitive reagents |
Research Findings and Considerations
- The presence of the trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, which is significant in medicinal chemistry applications.
- The pyridin-3-yl substitution with 6-(2-methoxyethoxy) provides solubility and potential bioavailability advantages.
- The carbamate linkage is generally stable under physiological conditions but can be hydrolyzed enzymatically, which is useful for prodrug strategies.
- Patent literature indicates that similar carbamate compounds are synthesized using standard chloroformate coupling methods and are employed in pharmaceutical contexts, underscoring the method’s reliability and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate is widely used in scientific research due to its unique chemical structure and properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding assays.
Medicine: As a potential candidate for drug development and in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine ring and methoxyethoxy group contribute to its binding affinity to target proteins or enzymes, leading to the desired biological or chemical activity.
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
The pyridine ring’s substituents significantly influence electronic properties, solubility, and target interactions. Key analogs include:
- Methoxyethoxy vs. Methylsulfonyl : The target’s 2-methoxyethoxy group improves solubility compared to the methylsulfonyl analog, which may suffer from reduced aqueous solubility despite stronger target engagement .
- Halogenated Analogs : Fluoro and iodo substituents (e.g., CAS 1001070-26-3) introduce steric and electronic effects but lack the hydrogen-bonding capability of methoxyethoxy .
Carbamate Group Variations
The alkyl group on the carbamate impacts metabolic stability and pharmacokinetics:
- Trifluoroethyl Superiority: The trifluoroethyl group in the target compound provides a favorable balance of stability and lipophilicity compared to non-fluorinated analogs, aligning with trends in fluorine medicinal chemistry .
Fluorine’s Role in Bioavailability
The trifluoroethyl group reduces basicity of adjacent amines and enhances membrane permeability, as observed in fluorinated drug candidates . This suggests improved oral bioavailability for the target compound compared to ethyl or benzyl carbamates.
Target Engagement
- Methylsulfonyl Analog (CAS 1251924-34-1) : The sulfone group may enhance binding to ATP pockets in kinases, but its discontinuation (as per ) hints at synthetic challenges or toxicity .
Patent Landscape and Structural Diversity
European patents () highlight pyridinylmethyl-carbamates with trifluoroacetic acid complexes, varying the pyridine position (2-, 3-, or 4-yl). The target’s 3-pyridinyl orientation may optimize binding geometry compared to 2- or 4-isomers .
Q & A
Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate?
Methodological Answer: The synthesis typically involves reacting a pyridin-3-amine derivative (e.g., 6-(2-methoxyethoxy)pyridin-3-amine) with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction is conducted in anhydrous solvents like dichloromethane or tetrahydrofuran under inert conditions (0–25°C, 12–24 hours). Post-reaction, purification via column chromatography or recrystallization ensures high yield and purity. This approach aligns with carbamate synthesis methodologies for analogous compounds (e.g., ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate in and ) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent integration and connectivity (e.g., trifluoroethyl and pyridinyl signals).
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ or [M–H]– ions).
- High-Performance Liquid Chromatography (HPLC): For purity assessment (>95% by UV detection at 254 nm).
- Elemental Analysis: Confirms empirical formula (e.g., C, H, N content).
These methods are standard for carbamates, as demonstrated in for ethyl (2-amino-6-((4-fluorobenzyl)amino)pyridin-3-yl)carbamate .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine ring influence the compound’s bioactivity and selectivity?
Methodological Answer: Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., 2-methoxyethoxy) enhance solubility and target binding, while the trifluoroethyl group improves metabolic stability and lipophilicity. For example:
- Pyridine substituents: Methoxyethoxy groups increase hydrogen-bonding potential, as seen in TRPV1 antagonists () .
- Trifluoroethyl moiety: Enhances resistance to enzymatic degradation, as observed in EZH2 inhibitors () .
To validate SAR, researchers can systematically modify substituents (e.g., replacing methoxyethoxy with ethoxy or halogen groups) and assay bioactivity in relevant models (e.g., enzyme inhibition or cellular uptake assays) .
Q. What methodologies are effective in studying the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., , , ) between the compound and purified proteins.
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (enthalpy/entropy changes).
- Molecular Dynamics (MD) Simulations: Predicts binding modes using software like Schrödinger or GROMACS, guided by crystallographic data (e.g., ’s pharmacological characterization of trifluoroethyl-containing antagonists) .
- In Vitro Assays: Use cell lines expressing target receptors (e.g., GPCRs or ion channels) to assess functional responses (e.g., calcium flux or cAMP modulation) .
Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?
Methodological Answer: Contradictions often arise from subtle structural differences (e.g., fluorine substitution or heterocycle variations). Strategies include:
- Meta-Analysis of SAR Data: Compare analogs like 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate () and 2-fluoroethyl analogs to isolate substituent effects .
- Computational QSAR Models: Use tools like MOE or RDKit to correlate structural descriptors (e.g., logP, polar surface area) with activity.
- Dose-Response Profiling: Validate discrepancies using orthogonal assays (e.g., radioligand binding vs. functional activity) .
Q. What experimental strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility, as seen in ’s lenacapavir sodium formulation .
- Microsomal Stability Assays: Assess metabolic stability using liver microsomes (human/rodent) and LC-MS/MS quantification.
- Salt Formation: Improve crystallinity and bioavailability via counterion selection (e.g., hydrochloride salts in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
